(3-Methylpyrrolidin-2-yl)methanol
Description
Significance of Pyrrolidine (B122466) Frameworks in Chemical Science
The pyrrolidine scaffold is a privileged structural motif in chemistry, valued for its presence in a vast array of biologically active compounds and its utility as a versatile building block in organic synthesis. mdpi.comwhiterose.ac.uk This five-membered saturated heterocycle is a core component of many alkaloids and pharmaceuticals. whiterose.ac.uk The non-planar, puckered nature of the pyrrolidine ring allows for a three-dimensional arrangement of substituents, which is crucial for specific molecular recognition and biological activity. whiterose.ac.uk
In the realm of catalysis, chiral pyrrolidines have gained prominence as highly effective organocatalysts, capable of promoting a variety of chemical transformations with high enantioselectivity. mdpi.com The development of novel and efficient synthetic strategies for constructing asymmetrically substituted chiral pyrrolidines remains an active area of research, driven by the continuous demand for new catalysts and chiral building blocks. mdpi.com
Stereochemical Considerations and Isomeric Forms of (3-Methylpyrrolidin-2-yl)methanol
The presence of two stereocenters in this compound, at the C2 and C3 positions, gives rise to four possible stereoisomers. These are two pairs of enantiomers: the cis isomers ((2R,3R) and (2S,3S)) and the trans isomers ((2R,3S) and (2S,3R)). The relative and absolute configuration of these stereocenters profoundly influences the molecule's three-dimensional shape and, consequently, its interactions with other chiral molecules, such as enzymes or chiral catalysts.
The distinct spatial arrangement of the methyl and hydroxymethyl groups in each isomer results in different physical and chemical properties. This stereochemical diversity is a key aspect of its academic interest, as researchers seek to understand and exploit the unique properties of each isomeric form.
| Isomer | Stereochemical Descriptor |
| Isomer 1 | (2R,3R)-3-Methylpyrrolidin-2-yl)methanol |
| Isomer 2 | (2S,3S)-3-Methylpyrrolidin-2-yl)methanol |
| Isomer 3 | (2R,3S)-3-Methylpyrrolidin-2-yl)methanol |
| Isomer 4 | (2S,3R)-3-Methylpyrrolidin-2-yl)methanol |
The synthesis and characterization of these individual stereoisomers are central to unlocking their full potential in academic and applied research. While general methods for the synthesis of substituted pyrrolidines are well-established, the stereoselective synthesis of each of the four isomers of this compound presents a significant synthetic challenge that continues to attract the attention of organic chemists.
Structure
3D Structure
Properties
IUPAC Name |
(3-methylpyrrolidin-2-yl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-2-3-7-6(5)4-8/h5-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
STWLHKFAJXALLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCNC1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1248551-34-9 | |
| Record name | (3-methylpyrrolidin-2-yl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthetic Methodologies for 3 Methylpyrrolidin 2 Yl Methanol
Total Synthesis Approaches
The construction of the (3-Methylpyrrolidin-2-yl)methanol framework from acyclic precursors or functionalized cyclic starting materials constitutes the core of total synthesis efforts. These methods are broadly categorized based on their strategy for controlling stereochemistry.
Enantioselective Synthesis Pathways
Achieving high enantiopurity is often the primary goal in the synthesis of chiral molecules. For this compound, this is accomplished through several sophisticated strategies that establish the absolute configuration at the C2 and C3 positions.
Asymmetric catalysis offers an elegant and efficient means to introduce chirality. While specific examples for the direct synthesis of this compound using this approach are not extensively documented, related syntheses of substituted prolines provide a strong foundation. For instance, organocatalytic Michael addition reactions to form the pyrrolidine (B122466) ring are a prominent strategy. The reaction of 4-alkyl-substituted 4-oxo-2-enoates with nitroalkanes, catalyzed by chiral amines, can produce highly enantiomerically enriched 5-alkyl-substituted pyrrolidine-3-carboxylic acid derivatives. researchgate.net Subsequent reduction of the carboxylic acid and nitro group would yield the target scaffold.
A plausible route could involve the asymmetric Michael addition of a nitromethane (B149229) equivalent to an appropriately substituted enoate, followed by reductive cyclization and further reduction of the ester functionality. The choice of a suitable chiral catalyst, such as a diarylprolinol silyl (B83357) ether, is crucial for inducing high enantioselectivity in the initial C-C bond-forming step.
The use of chiral auxiliaries is a robust and widely employed method for stereocontrol in synthesis. wikipedia.org An auxiliary is temporarily incorporated into the substrate to direct the stereochemical course of a reaction, and is subsequently removed. wikipedia.orgshokubai.org Evans oxazolidinones are a notable class of chiral auxiliaries that have been successfully used in the synthesis of substituted prolines. nih.gov
A representative synthesis could commence with the acylation of an Evans oxazolidinone with a suitable carboxylic acid. The subsequent α-alkylation of the N-acyloxazolidinone with a methylating agent would proceed with high diastereoselectivity, controlled by the chiral auxiliary. This step establishes the methyl-bearing stereocenter. Following this, further manipulations to introduce the nitrogen-containing ring and reduction of the carbonyl group would lead to the desired this compound. The diastereoselectivity of the alkylation is often excellent, providing a reliable method for setting the C3 stereocenter.
Table 1: Representative Chiral Auxiliaries in Pyrrolidine Synthesis
| Chiral Auxiliary | Key Transformation | Typical Diastereoselectivity | Reference |
| Evans Oxazolidinones | Asymmetric Alkylation | >95% de | nih.gov |
| Camphorsultam | Michael Addition | High | wikipedia.org |
| Pseudoephedrine Amides | Alkylation | High | shokubai.org |
This table presents examples of chiral auxiliaries used in the synthesis of related chiral building blocks, illustrating the potential for high diastereoselectivity.
Biocatalysis has emerged as a powerful tool for the synthesis of chiral compounds, offering high selectivity under mild reaction conditions. nih.gov Carboxylate reductases (CARs) are enzymes capable of reducing carboxylic acids to aldehydes, which can be further reduced to alcohols by alcohol dehydrogenases (ADHs). nih.govrsc.org This enzymatic cascade presents a potential route to this compound from a corresponding 3-methylproline derivative.
A whole-cell biocatalyst system, for example using E. coli expressing a CAR and endogenous ADHs, could be employed to convert a 3-methylproline derivative directly to the target alcohol. rsc.org The stereoselectivity of such a process would be dependent on the substrate specificity and stereopreference of the chosen enzymes. While specific data for 3-methylproline is limited, biocatalytic reductions of related α,β-unsaturated carboxylic acids to allylic alcohols have been demonstrated with high conversion rates. rsc.org
Table 2: Potential Biocatalytic Transformations
| Enzyme Class | Transformation | Potential Substrate | Key Advantage | Reference |
| Carboxylate Reductase (CAR) & Alcohol Dehydrogenase (ADH) | Carboxylic Acid to Alcohol | 3-Methylproline | High selectivity, mild conditions | nih.govrsc.org |
| Enoate Reductases | Asymmetric C=C bond reduction | α,β-unsaturated proline precursor | High enantioselectivity | numberanalytics.com |
This table illustrates potential enzymatic steps that could be applied in the synthesis of this compound.
Diastereoselective Synthesis Pathways
When a chiral starting material is used, the focus shifts to controlling the relative stereochemistry of the newly formed stereocenters. This is known as diastereoselective synthesis. A common strategy for synthesizing 3-substituted prolinols involves starting from readily available chiral precursors like pyroglutamic acid. shokubai.orgnih.gov
One approach involves the stereoselective alkylation of a pyroglutamate (B8496135) derivative. For instance, the enolate of an N-protected pyroglutamate can be generated and then reacted with a methylating agent. The existing stereocenter at C5 directs the approach of the electrophile, leading to a diastereomerically enriched product. Subsequent reduction of the lactam and ester functionalities would yield this compound. The diastereomeric ratio is highly dependent on the reaction conditions, including the choice of base, solvent, and protecting groups.
Another powerful method is the 1,3-dipolar cycloaddition of azomethine ylides with alkenes, which can construct the pyrrolidine ring in a stereocontrolled manner. nih.gov The stereochemical outcome of these cycloadditions can often be predicted based on the geometry of the dipole and dipolarophile.
Resolution of Racemic Mixtures
A common method is the formation of diastereomeric salts by reacting the racemic amine with a chiral acid, such as tartaric acid or mandelic acid. chemicalbook.com The resulting diastereomeric salts often have different solubilities, allowing for their separation by fractional crystallization. Once separated, the desired enantiomer of the amine can be liberated by treatment with a base. While effective, this method is inherently limited to a maximum theoretical yield of 50% for the desired enantiomer from the racemate, though the undesired enantiomer can sometimes be racemized and recycled.
Multi-step Reaction Sequences and Strategic Retrosynthesis
The design of a synthetic route for this compound often begins with a retrosynthetic analysis to identify readily available starting materials and key bond disconnections. A logical retrosynthetic approach for this target molecule would identify a proline derivative as a key precursor, given the structural similarity.
Retrosynthesis: A primary disconnection can be made at the C2-hydroxymethyl bond, leading back to a 3-methylproline derivative. This proline derivative can be further disconnected, envisioning its formation from a more fundamental starting material like L-proline itself through stereoselective methylation.
Forward Synthesis: Based on this analysis, a plausible multi-step synthesis can be devised. chemrxiv.org A common strategy starts with a commercially available chiral precursor like (S)-proline. orgsyn.org The synthesis might proceed as follows:
Protection: The amine and carboxylic acid groups of proline are protected. For instance, the amine can be protected with a Boc group, and the acid can be converted to a methyl or ethyl ester.
Stereoselective Methylation: A methyl group is introduced at the C3 position. This can be challenging and may require the formation of an enolate followed by reaction with a methylating agent. Achieving high diastereoselectivity is a key challenge in this step. nih.gov
Reduction: The ester group at the C2 position is selectively reduced to a primary alcohol. This is typically accomplished using a reducing agent like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) after appropriate functional group manipulation.
Deprotection: The protecting group on the nitrogen is removed to yield the final product, this compound.
Precursor-Based Synthesis
This approach focuses on constructing the target molecule from specific, readily available starting materials.
Derivatization of Readily Available Pyrrolidine Scaffolds
From L-Proline: L-proline is an inexpensive and enantiomerically pure starting material. A synthetic route could involve the stereoselective α-methylation of a proline derivative. nih.gov For example, N-protected proline can be converted into a derivative suitable for α-alkylation. However, direct methylation at the 3-position is often difficult. An alternative involves creating a double bond, such as in dehydroproline, followed by a stereoselective Michael addition of a methyl group equivalent. nih.gov Subsequent reduction of the carboxyl group would furnish the target alcohol. Another advanced method involves the electrochemical methoxylation of N-methoxycarbonyl-L-proline methyl ester, followed by substitution and reductive steps to introduce the methyl group. nih.gov
From Pyroglutamic Acid: Pyroglutamic acid, a lactam derived from glutamic acid, is another valuable chiral starting material. The synthesis can begin with the selective reduction of the carboxylic acid function to an alcohol. This is followed by the introduction of a methyl group at the C3 position, potentially via an enolate intermediate. Finally, the lactam carbonyl group is reduced to a methylene (B1212753) group to form the pyrrolidine ring, yielding the desired product.
Transformations of Related Amino Alcohol Precursors
The synthesis can also be achieved by starting with an acyclic amino alcohol and inducing cyclization. For instance, a suitably substituted 5-amino-4-methyl-1-pentanol derivative could undergo an intramolecular cyclization to form the pyrrolidine ring. This might involve converting the terminal alcohol into a good leaving group (e.g., a tosylate or mesylate), which is then displaced by the internal amine nucleophile to close the five-membered ring. The stereochemistry of the starting acyclic precursor would directly determine the stereochemistry of the final product. General methods for synthesizing amino alcohols often involve the ring-opening of epoxides with amines. niscpr.res.in
Reaction Conditions and Parameter Optimization
Optimizing reaction conditions is crucial for maximizing yield, purity, and stereoselectivity while minimizing side reactions and costs. mpg.de
Key parameters that require careful optimization include:
Temperature: Reaction rates are highly sensitive to temperature. For instance, in palladium-catalyzed reactions or reductions, lower temperatures can enhance selectivity, while higher temperatures may be needed to drive the reaction to completion. researchgate.net
Solvent: The choice of solvent can influence reactant solubility, reaction rates, and even the stereochemical outcome of a reaction. Polar aprotic solvents like THF or DMF are common in organometallic reactions, while polar protic solvents like methanol (B129727) or ethanol (B145695) are often used for hydrogenations. google.comresearchgate.net
Catalyst: In reactions like hydrogenation or cross-coupling, the choice of catalyst (e.g., Palladium on carbon, Wilkinson's catalyst) and ligand is critical. researchgate.netethz.ch Catalyst loading is also optimized to balance reaction efficiency with cost.
Reagents and Stoichiometry: The nature and amount of reagents, such as the reducing agent or the base used in an elimination or alkylation step, must be carefully controlled. Using precise stoichiometry can prevent the formation of byproducts. mpg.deresearchgate.net
For example, in the reduction of a proline ester to prolinol, different reducing agents can lead to varying yields and purities. Similarly, in a catalytic hydrogenation step, the hydrogen pressure and catalyst type are key variables. google.com Optimization is often carried out using a Design of Experiments (DoE) approach to systematically study the effect of multiple variables simultaneously. nih.gov
Table 2: Example of Parameter Optimization for a Hypothetical Reduction Step (Ester to Alcohol)
| Parameter | Condition A | Condition B | Condition C | Expected Outcome |
| Reducing Agent | NaBH₄ | LiAlH₄ | DIBAL-H | LiAlH₄ is stronger and may give higher yield but can be less selective. |
| Solvent | Methanol | THF | Toluene | The choice depends on the reducing agent's compatibility and reactivity. |
| Temperature | 25°C | 0°C to reflux | -78°C | Lower temperatures often increase selectivity and control reactivity. researchgate.net |
| Reaction Time | 12 h | 4 h | 6 h | Monitored by TLC or HPLC to determine the point of completion. |
Solvent Effects on Reaction Outcomes
The choice of solvent plays a critical role in the stereochemical outcome of the synthesis of substituted pyrrolidines. While specific studies on this compound are not extensively documented, the influence of solvents on analogous proline-catalyzed reactions provides valuable insights. The diastereoselectivity of such reactions can be highly dependent on the solvent's polarity and its ability to participate in hydrogen bonding nih.govresearchgate.net.
In proline-catalyzed aldol (B89426) reactions, for instance, a switch in solvent can dramatically alter the diastereomeric ratio (dr) of the product. For example, reactions carried out in methanol can favor the anti-product, while using a less polar solvent like hexane (B92381) can lead to a preference for the syn-product nih.gov. This is attributed to the solvent's influence on the transition state geometry of the reaction. The dynamic interplay between the solvent and the reacting molecules, including the catalyst and substrates, can stabilize one transition state over another, thereby directing the stereochemical course of the reaction researchgate.net.
The use of greener solvents is also a key consideration. Water, ionic liquids, and deep eutectic solvents are being explored as sustainable alternatives to traditional organic solvents for the synthesis of heterocyclic compounds, including prolinol derivatives rsc.orgewadirect.commdpi.com. These solvents not only reduce the environmental impact but can also offer unique reactivity and selectivity profiles ewadirect.commdpi.com. For example, L-prolinol-based chiral eutectic mixtures have been synthesized and used as sustainable solvents in asymmetric organocatalysis, demonstrating high yields and selectivities rsc.org.
Table 1: Effect of Solvent on Diastereoselectivity in a Proline-Catalyzed Aldol Reaction nih.gov
| Solvent | Diastereomeric Ratio (anti:syn) |
| Methanol | 3:1 |
| Hexane | 1:2 |
| DMSO | - |
| This table illustrates the significant impact of solvent choice on the stereochemical outcome of a representative proline-catalyzed reaction. A similar solvent-dependent diastereoselectivity can be anticipated in the synthesis of this compound. |
Catalyst Selection and Loading
The synthesis of chiral pyrrolidine derivatives often employs catalysts to control stereoselectivity. In the context of producing this compound, the reduction of a 3-methylproline derivative would typically be achieved using a suitable reducing agent, where the substrate itself, being chiral, directs the stereochemical outcome. However, in related syntheses of complex pyrrolidines, organocatalysts based on proline and its derivatives are extensively used mdpi.com.
The efficiency of a catalytic process is also dependent on the catalyst loading. Optimization of catalyst loading is a critical step in developing a synthetic protocol. Increasing the catalyst amount can lead to higher product yields up to a certain point, beyond which no significant improvement is observed researchgate.net. Finding the optimal catalyst loading is crucial for maximizing efficiency and minimizing costs, a key principle of green chemistry. For instance, in a study on the synthesis of pyranopyrazole derivatives, the optimal catalyst amount was found to be 6 mg to achieve a maximum yield of 96% researchgate.net. While this example is not directly for the synthesis of this compound, the principle of optimizing catalyst loading is broadly applicable.
Temperature and Pressure Optimization
Temperature and pressure are fundamental parameters that influence the rate and outcome of chemical reactions. For the synthesis of this compound, particularly through the reduction of a 3-methylproline derivative, these parameters would need to be carefully controlled. Lower temperatures are often employed in stereoselective reactions to enhance the energy difference between the diastereomeric transition states, leading to higher diastereoselectivity nih.gov.
Conversely, in some cases, higher temperatures may be required to overcome the activation energy barrier and achieve a reasonable reaction rate. The optimization of temperature is therefore a trade-off between reaction rate and selectivity. The pressure is a more significant factor in reactions involving gases, such as hydrogenation reactions. While not directly applicable to a typical laboratory-scale borohydride reduction of a carboxylic acid or ester, if a catalytic hydrogenation approach were used to synthesize this compound from an unsaturated precursor, pressure would be a critical parameter to optimize.
Reaction Kinetics and Mechanism Elucidation
Understanding the reaction kinetics and mechanism is fundamental to optimizing a synthetic process. For the synthesis of this compound, this would involve studying the rate of the reduction of the 3-methylproline precursor and identifying the key intermediates and transition states.
Kinetic studies can provide valuable insights for optimizing reaction conditions, such as catalyst loading mdpi.com. By understanding the rate-determining step, efforts can be focused on accelerating this specific part of the reaction. Mechanistic studies, often aided by computational chemistry, can help to rationalize the observed stereoselectivity. For example, understanding the conformational preferences of the starting materials and intermediates can explain why a particular diastereomer is formed preferentially researchgate.netnih.gov. The proton affinity of modified prolines, such as cis-3-methylproline, has been studied, which provides insight into their reactivity researchgate.net.
Green Chemistry Principles in this compound Synthesis
The principles of green chemistry are increasingly being applied to the synthesis of fine chemicals and pharmaceuticals to minimize environmental impact and enhance sustainability researchgate.net.
Atom Economy and Efficiency
Atom economy is a measure of the efficiency of a chemical reaction in converting the mass of reactants into the desired product. A high atom economy is achieved when most of the atoms from the reactants are incorporated into the final product, minimizing waste.
For the synthesis of this compound via the reduction of 3-methylproline, the atom economy would depend on the specific reducing agent used. For example, using a hydride reagent like lithium aluminum hydride (LiAlH₄) would result in the generation of inorganic byproducts, lowering the atom economy.
Table 2: Theoretical Atom Economy for the Reduction of 3-Methylproline to this compound using LiAlH₄
| Reactant | Molecular Formula | Molecular Weight ( g/mol ) |
| 3-Methylproline | C₆H₁₁NO₂ | 129.16 |
| Lithium Aluminum Hydride | LiAlH₄ | 37.95 |
| Product | ||
| This compound | C₆H₁₃NO | 115.17 |
| Byproducts | ||
| Lithium Aluminate | LiAlO₂ | 57.92 |
This table provides a simplified view of the reactants and products to illustrate the concept of atom economy. The calculation of the exact atom economy would require a balanced chemical equation for the specific reaction conditions.
Sustainable Reagent and Solvent Utilization
The use of sustainable reagents and solvents is a cornerstone of green chemistry. This involves selecting chemicals that are derived from renewable resources, are less hazardous, and can be recycled or are biodegradable ewadirect.comresearchgate.net.
In the context of synthesizing this compound, this would mean choosing a reducing agent that is more environmentally benign than traditional metal hydrides. Catalytic hydrogenation, for example, uses hydrogen gas as the reductant and a recyclable catalyst, which is a greener approach.
The choice of solvent is also critical. As discussed in section 2.3.1, moving away from volatile and toxic organic solvents towards greener alternatives like water, ethanol, or bio-based solvents is a key goal ewadirect.commdpi.com. The development of L-prolinol-based chiral eutectic mixtures as both solvents and catalysts exemplifies an innovative approach to sustainable synthesis rsc.org.
Chemical Reactivity and Derivatization of 3 Methylpyrrolidin 2 Yl Methanol
Functional Group Transformations of the Hydroxyl Group
The primary hydroxyl group in (3-Methylpyrrolidin-2-yl)methanol is a prime site for a variety of chemical modifications, including esterification, etherification, oxidation, reduction, and nucleophilic substitution reactions.
Esterification Reactions
The conversion of the hydroxyl group to an ester is a common strategy to introduce a wide array of functionalities. This transformation is typically achieved by reacting this compound with carboxylic acids, acid chlorides, or acid anhydrides under appropriate conditions. For instance, the esterification with a carboxylic acid can be facilitated by a catalyst such as a strong acid or by using coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC). A more direct approach involves the use of a more reactive acylating agent like an acid chloride or anhydride, often in the presence of a base to neutralize the acidic byproduct.
A related transformation has been reported for a similar pyrrolidine (B122466) derivative, where an amino acid was treated with thionyl chloride in methanol (B129727) to yield the corresponding methyl ester. nih.gov This method highlights a potential route for the esterification of amino alcohols like this compound.
Table 1: Representative Esterification Reactions
| Reactant | Reagent | Product |
| This compound | Acetic Anhydride | (3-Methylpyrrolidin-2-yl)methyl acetate |
| This compound | Benzoyl Chloride | (3-Methylpyrrolidin-2-yl)methyl benzoate |
Etherification Reactions
Ether derivatives of this compound can be synthesized through various methods, with the Williamson ether synthesis being a prominent example. This reaction involves the deprotonation of the hydroxyl group with a strong base, such as sodium hydride, to form an alkoxide, which then undergoes nucleophilic substitution with an alkyl halide. The choice of the alkyl halide allows for the introduction of diverse alkyl or aryl moieties.
Oxidation and Reduction Pathways
The primary alcohol of this compound can be oxidized to either an aldehyde or a carboxylic acid, depending on the choice of oxidizing agent and reaction conditions. Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) or a Swern oxidation, will typically yield the corresponding aldehyde, (3-Methylpyrrolidin-2-yl)methanal. Stronger oxidizing agents, like potassium permanganate (B83412) or chromic acid, will further oxidize the alcohol to the carboxylic acid, (3-Methylpyrrolidin-2-yl)acetic acid. passmyexams.co.uklibretexts.org The selective oxidation to the aldehyde is often crucial in multi-step syntheses to avoid over-oxidation. passmyexams.co.uk For example, the oxidation of the related (S)-prolinol with Dess-Martin periodinane has been used to generate the aldehyde in the synthesis of Elbasvir. nih.gov
Conversely, while the hydroxyl group itself is not typically reduced, its derivatives can be. For instance, a tosylate ester of the hydroxyl group can be reduced to a methyl group, as demonstrated in the synthesis of 2-methylpyrrolidine (B1204830) from prolinol. google.com
Table 2: Oxidation Products of this compound
| Starting Material | Oxidizing Agent | Product |
| This compound | Pyridinium Chlorochromate (PCC) | (3-Methylpyrrolidin-2-yl)methanal |
| This compound | Potassium Permanganate | (3-Methylpyrrolidin-2-yl)acetic acid |
Nucleophilic Substitution Reactions
The hydroxyl group is a poor leaving group, but it can be converted into a better one, such as a tosylate or mesylate, to facilitate nucleophilic substitution reactions. This is typically achieved by reacting this compound with p-toluenesulfonyl chloride (TsCl) or methanesulfonyl chloride (MsCl) in the presence of a base like pyridine. The resulting sulfonate ester is an excellent substrate for SN2 reactions with a variety of nucleophiles, allowing for the introduction of azides, cyanides, halides, and other functional groups. A patent describing the preparation of 2-methylpyrrolidine from (S)-prolinol details the conversion of the hydroxyl group to a sulfonate ester, which is then displaced. google.com This highlights a key strategy for the functionalization of the hydroxymethyl group. Primary alcohols typically react with reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) to yield the corresponding alkyl halides. libretexts.org
Transformations Involving the Pyrrolidine Nitrogen
The secondary amine in the pyrrolidine ring is a nucleophilic center that readily participates in N-alkylation and N-acylation reactions, providing another avenue for the derivatization of this compound.
N-Alkylation and N-Acylation Reactions
N-alkylation can be accomplished by treating this compound with an alkyl halide. The reaction proceeds via nucleophilic attack of the nitrogen atom on the electrophilic carbon of the alkyl halide. The choice of the alkylating agent determines the nature of the substituent introduced at the nitrogen atom.
N-acylation is another important transformation, typically carried out using acid chlorides or acid anhydrides. This reaction leads to the formation of an amide linkage. For example, the reaction of this compound with an acyl chloride in the presence of a base to neutralize the generated HCl would yield the corresponding N-acyl derivative. This type of transformation is crucial in the synthesis of many biologically active compounds.
Formation of Amide and Carbamate (B1207046) Derivatives
The presence of a secondary amine in the pyrrolidine ring and a primary alcohol allows for the straightforward synthesis of amide and carbamate derivatives, respectively. These transformations are fundamental in organic synthesis for creating stable linkages and introducing a wide array of functional groups.
Amide Formation: The secondary amine of this compound is expected to readily react with various acylating agents to form stable amide bonds. Standard peptide coupling reagents, such as dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), in the presence of an activating agent like N-hydroxysuccinimide (NHS), can facilitate the coupling with carboxylic acids. Alternatively, more reactive acylating agents like acid chlorides or anhydrides can be employed, often in the presence of a non-nucleophilic base to neutralize the acid byproduct.
Carbamate Formation: The primary alcohol of the methanol substituent provides a nucleophilic hydroxyl group for the formation of carbamate linkages. This can be achieved through reaction with isocyanates, which provides a direct route to N-substituted carbamates. Another common method involves the reaction with chloroformates in the presence of a base. This allows for the introduction of a variety of protecting groups or other functionalities. The reactivity of the secondary amine would need to be considered, and protection of the amine may be necessary to achieve selective carbamate formation at the alcohol.
| Reagent Class | Example Reagent | Expected Product Type |
| Carboxylic Acid + Coupling Agent | Acetic Acid + EDC/NHS | N-acetyl-(3-methylpyrrolidin-2-yl)methanol |
| Acid Chloride | Benzoyl Chloride | N-benzoyl-(3-methylpyrrolidin-2-yl)methanol |
| Isocyanate | Phenyl Isocyanate | (3-Methylpyrrolidin-2-yl)methyl phenylcarbamate |
| Chloroformate | Benzyl Chloroformate | Benzyl this compound-N-carboxylate |
Table 1: Representative Amide and Carbamate Derivatives of this compound (Note: This table presents hypothetical products based on established chemical principles.)
Amine Oxidation and Heterocyclic Ring Modifications
The pyrrolidine ring system, with its secondary amine and adjacent substituents, is amenable to various oxidative and ring-modification reactions.
Amine Oxidation: The secondary amine of this compound can be oxidized to the corresponding nitroxide radical under controlled conditions, for example, using reagents like meta-chloroperoxybenzoic acid (m-CPBA). Further oxidation could potentially lead to the formation of an N-acyliminium ion, a reactive intermediate that can undergo nucleophilic attack. Oxidation of the carbon alpha to the nitrogen could also lead to the formation of a lactam, a cyclic amide, which is a common structural motif in biologically active molecules.
Heterocyclic Ring Modifications: The pyrrolidine ring itself can undergo transformations. For instance, ring-opening reactions can be induced under specific conditions. Treatment of N-alkyl pyrrolidines with chloroformates has been shown to result in ring-opening to yield 4-chlorobutyl carbamates. While this specific reaction has not been documented for this compound, it represents a potential pathway for transforming the cyclic core into a linear, bifunctional molecule. Ring expansion or contraction reactions, although less common for simple pyrrolidines, could also be envisioned through multi-step synthetic sequences.
Stereospecific and Stereoselective Reactions of this compound Derivatives
The inherent chirality of this compound, with stereocenters at positions 2 and 3 of the pyrrolidine ring, makes it an attractive substrate for stereospecific and stereoselective reactions. The specific stereoisomer of the starting material will dictate the stereochemical outcome of reactions where the chiral centers are involved or influence the approach of reagents.
Derivatives of this compound can act as chiral auxiliaries, directing the stereochemical course of a reaction on a prochiral substrate. For example, an amide formed from a chiral carboxylic acid and this compound could influence the stereoselectivity of an alkylation reaction at the alpha-position to the carbonyl group. Similarly, the chiral environment provided by the substituted pyrrolidine ring can direct the facial selectivity of reactions on appended functional groups. The predictable stereochemical control offered by such chiral building blocks is of paramount importance in the synthesis of enantiomerically pure pharmaceuticals.
Cascade and Multi-Component Reactions Incorporating this compound
The bifunctional nature of this compound makes it a prime candidate for participation in cascade and multi-component reactions (MCRs). These reactions, where multiple bonds are formed in a single synthetic operation, offer significant advantages in terms of efficiency and atom economy.
In a hypothetical MCR, the secondary amine of this compound could react with an aldehyde and an isocyanide in a Ugi-type reaction, while the hydroxyl group remains available for subsequent functionalization or participates in a later step of a cascade sequence. For instance, an intramolecular cyclization involving the hydroxyl group could follow an initial MCR, leading to the rapid assembly of complex heterocyclic scaffolds. The ability to incorporate the unique stereochemical and conformational constraints of the this compound framework into a larger molecule through an MCR highlights its potential for generating novel chemical diversity.
| Reaction Type | Reactants | Potential Product Scaffold |
| Ugi 4-Component Reaction | This compound, Aldehyde, Isocyanide, Carboxylic Acid | Highly substituted α-acylamino carboxamide with a pendant hydroxymethyl-substituted pyrrolidine |
| Passerini 3-Component Reaction | This compound (as amine component post-activation), Aldehyde, Isocyanide | α-Acyloxy carboxamide derivative |
| Biginelli-like Reaction | This compound (as amine component), Aldehyde, β-ketoester | Dihydropyrimidinone derivative bearing the substituted pyrrolidine moiety |
Table 2: Potential Multi-Component Reactions Incorporating this compound (Note: This table presents hypothetical MCRs based on the known reactivity of the functional groups.)
Applications of 3 Methylpyrrolidin 2 Yl Methanol As a Chemical Building Block
Asymmetric Catalysis and Ligand Design
There is no substantial information available in scientific literature regarding the use of (3-Methylpyrrolidin-2-yl)methanol in asymmetric catalysis, either as a catalyst itself or as a primary component in ligand design.
No specific examples or detailed research findings were identified where this compound is employed as a ligand or chiral auxiliary in metal-catalyzed asymmetric transformations. The literature does not provide data on its effectiveness in inducing enantioselectivity in reactions such as asymmetric hydrogenations, oxidations, or carbon-carbon bond-forming reactions.
Similarly, the role of this compound as an organocatalyst is not described in the available research. There are no documented instances of its application in common organocatalytic reactions like aldol (B89426) or Michael reactions, nor are there data tables reporting on its catalytic activity, stereoselectivity, or substrate scope.
While the structure of this compound suggests its potential as a scaffold for chiral ligands, there is no specific literature detailing the synthesis, characterization, or application of such ligands. Research on how the stereocenters and the functional groups of this particular molecule have been exploited for the design of novel ligands for asymmetric catalysis is not available.
Precursor for Complex Heterocyclic Systems
The utility of this compound as a starting material for the construction of more complex heterocyclic architectures is not a focus of the current body of scientific literature.
No synthetic routes or methodologies have been published that specifically use this compound as a key precursor for the synthesis of fused heterocyclic systems, such as pyrrolizidines or indolizidines. Consequently, there are no research findings or data to present on this topic.
There is no available information documenting the incorporation of the this compound moiety into spirocyclic frameworks. Methodologies involving this specific building block for the construction of spiro-pyrrolidines or other related spirocyclic compounds have not been reported.
Role in the Synthesis of Biologically Relevant Molecules
The utility of a chiral building block is defined by its successful incorporation into the synthesis of complex, biologically active molecules. For this compound, its potential lies in the stereochemically defined pyrrolidine (B122466) ring, which is a common motif in many natural products and pharmaceuticals. However, specific examples of its application are not well-documented.
Intermediate in Synthetic Pathways to Alkaloids
Alkaloids are a diverse group of naturally occurring chemical compounds that mostly contain basic nitrogen atoms. The pyrrolidine ring is a core structure in many alkaloids, such as nicotine (B1678760) and hygrine. researchgate.net Chiral pyrrolidine derivatives often serve as key intermediates or starting materials in the total synthesis of these complex molecules. nih.govresearchgate.netimperial.ac.uk
A thorough search of chemical literature did not yield specific examples where this compound is used as a direct intermediate in the synthesis of known alkaloids. While structurally related compounds are employed in alkaloid synthesis, the specific role of the 3-methyl isomer remains undocumented in publicly available research.
Scaffolding for Modulators of Molecular Targets
The rigid, chiral structure of this compound makes it a theoretical candidate for use as a scaffold in medicinal chemistry. A scaffold is a core molecular structure upon which various functional groups can be built to create a library of compounds for screening against biological targets.
G-Protein Coupled Receptor (GPCR) Modulator Synthesis
GPCRs are a large family of transmembrane receptors that are the targets of many pharmaceuticals. The development of modulators for these receptors often involves the use of chiral scaffolds to ensure specific interactions. While pyrrolidine-containing structures have been investigated as potential GPCR modulators, there are no specific, published studies detailing the use of this compound as a scaffold for the synthesis of novel GPCR modulators.
Enzyme Inhibitor Scaffold Construction
Enzyme inhibitors are molecules that bind to enzymes and decrease their activity. The design of potent and selective enzyme inhibitors often relies on the use of chiral scaffolds to achieve optimal binding in the enzyme's active site. Pyrrolidine derivatives have been explored as scaffolds for various enzyme inhibitors. However, a review of the literature did not reveal any specific instances of this compound being utilized as a foundational scaffold for the construction of enzyme inhibitors.
Development of Chiral Probes and Sensors
Chiral probes and sensors are molecules designed to detect and differentiate between enantiomers of other chiral molecules, which is a critical function in various fields, including pharmacology and materials science. The inherent chirality of this compound would theoretically make it a suitable component in the design of such probes. However, there is no available research demonstrating its application in the development of chiral probes or sensors.
Contributions to Material Science
The application of chiral molecules in material science is a growing field, with uses in the development of chiral polymers, liquid crystals, and functionalized surfaces. While some amino alcohols and pyrrolidine derivatives have found applications in this area, there are no documented contributions of this compound to material science in the current body of scientific literature.
Building Block for Supramolecular Assemblies
Similarly, the role of this compound as a building block for supramolecular assemblies is not documented in the reviewed scientific literature. There are no reports on its use in the design and synthesis of self-assembling systems, host-guest complexes, or other non-covalently linked architectures. Therefore, information regarding its molecular recognition properties or its ability to form ordered supramolecular structures is not available.
Structural Elucidation and Conformational Analysis
Spectroscopic Characterization Techniques for Structural Confirmation
The foundational step in the analysis of any newly synthesized or isolated compound is the confirmation of its covalent framework. A suite of spectroscopic methods provides a detailed picture of the molecular connectivity and functional groups present in (3-Methylpyrrolidin-2-yl)methanol.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for elucidating the carbon-hydrogen framework of organic molecules. For this compound, both ¹H and ¹³C NMR spectroscopy are indispensable.
In a typical ¹H NMR spectrum, the chemical shifts of the protons provide information about their electronic environment. For instance, the protons of the hydroxymethyl group (CH₂OH) would be expected to appear as a multiplet, with a chemical shift influenced by the neighboring chiral center at C2. The methyl group (CH₃) at the C3 position would likely present as a doublet, coupled to the adjacent proton. The protons on the pyrrolidine (B122466) ring would exhibit complex splitting patterns due to diastereotopicity and spin-spin coupling, offering valuable insights into their relative stereochemistry.
¹³C NMR spectroscopy complements the proton data by providing the number of unique carbon atoms and their hybridization state. The spectrum would show distinct signals for the hydroxymethyl carbon, the methyl carbon, and the four carbons of the pyrrolidine ring. The chemical shifts of the ring carbons can be particularly informative for deducing the substitution pattern.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shift Ranges for this compound
| Atom | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| CH (C2) | 3.0 - 3.5 | 60 - 65 |
| CH (C3) | 2.0 - 2.5 | 35 - 40 |
| CH₂ (C4) | 1.5 - 2.0 | 25 - 30 |
| CH₂ (C5) | 2.8 - 3.3 | 45 - 50 |
| CH₂OH | 3.5 - 4.0 | 65 - 70 |
| CH₃ | 0.9 - 1.2 | 15 - 20 |
| NH | 1.5 - 3.0 (broad) | - |
| OH | Variable (broad) | - |
Note: These are predicted ranges and can vary based on solvent and stereochemistry.
Infrared (IR) and Raman Spectroscopy
Infrared (IR) and Raman spectroscopy are complementary techniques that probe the vibrational modes of a molecule, providing a fingerprint of the functional groups present. For this compound, key vibrational bands would confirm the presence of the hydroxyl (O-H) and amine (N-H) groups. A broad absorption band in the IR spectrum around 3300-3500 cm⁻¹ is characteristic of O-H stretching, while the N-H stretching of the secondary amine would appear in a similar region, often as a sharper peak. The C-H stretching vibrations of the alkyl groups would be observed around 2850-3000 cm⁻¹. The C-O stretching vibration of the primary alcohol would be expected in the 1000-1050 cm⁻¹ region. Raman spectroscopy can be particularly useful for observing the symmetric vibrations of the carbon skeleton.
Mass Spectrometry (MS) Applications
Mass spectrometry provides crucial information about the molecular weight and fragmentation pattern of a molecule, further confirming its identity. For this compound, the molecular ion peak ([M]⁺) in the mass spectrum would correspond to its molecular weight. High-resolution mass spectrometry (HRMS) can determine the exact mass, allowing for the unambiguous determination of the molecular formula. The fragmentation pattern can also be diagnostic. Common fragmentation pathways for this molecule might include the loss of a hydroxymethyl radical (•CH₂OH) or cleavage of the pyrrolidine ring, providing further structural clues.
X-ray Crystallography of this compound Derivatives
One such informative derivative is Tosyl Pyrrolidine-2-Methanol. A study on this compound revealed its crystal and molecular structure, offering a basis for understanding the stereochemistry of the pyrrolidine ring. researchgate.net The analysis of this derivative unequivocally establishes the stereochemistry around the chiral centers and provides precise measurements of bond lengths and angles within the molecule. researchgate.net
The crystallographic data for Tosyl Pyrrolidine-2-Methanol is summarized in the table below. The compound crystallizes in an orthorhombic system with the space group P212121. researchgate.net The unit cell contains two crystallographically independent molecules. researchgate.net
Table 1: Crystallographic Data for Tosyl Pyrrolidine-2-Methanol researchgate.net
| Parameter | Value |
|---|---|
| Chemical Formula | C12H17SO3N |
| Molecular Weight | 255.33 |
| Crystal System | Orthorhombic |
| Space Group | P212121 |
| a (Å) | 11.703(1) |
| b (Å) | 14.797(3) |
| c (Å) | 14.971(2) |
| Volume (ų) | 2592.52 |
| Z | 8 |
| Temperature (K) | 290 |
The bond lengths, bond angles, and temperature factors are reported to be within normal ranges. researchgate.net Such data from derivatives are invaluable for building accurate molecular models of this compound and for validating computational models.
Conformational Analysis
The five-membered pyrrolidine ring is not planar and can adopt various puckered conformations. The substituents on the ring significantly influence its preferred conformation, which in turn affects its physical and chemical properties.
Computational Chemistry and Molecular Modeling
Computational chemistry and molecular modeling are indispensable tools for investigating the conformational landscape of molecules. tandfonline.com These methods allow for the calculation of molecular structures, energies, and other properties, providing insights that can be difficult to obtain experimentally.
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. researchgate.net It is widely employed to predict molecular geometries, vibrational frequencies, and other properties with a good balance of accuracy and computational cost. youtube.com
For pyrrolidine derivatives, DFT calculations, often using functionals like B3LYP with basis sets such as 6-311G(d,p), are utilized to optimize molecular structures and model their spectroscopic properties. acs.orgnih.gov These calculations can determine the relative energies of different conformers, helping to identify the most stable structures. For instance, in substituted fullero nih.gov/ tandfonline.compyrrolidines, DFT calculations have been used to optimize the structures and predict their pKBH+ values. acs.org
The choice of functional and basis set is critical for the accuracy of DFT calculations. youtube.com For example, a study on 5-amino-7-(pyrrolidin-1-yl)-2,4,4-trimethyl-1,4-dihydro-1,6-naphthyridine-8-carbonitrile (APNC) employed B3LYP, CAM-B3LYP, and ωB97XD functionals with a 6–311++G(d,p) basis set to study amine-imine tautomerization. researchgate.net
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior by simulating the motion of atoms and molecules over time. nih.govscispace.com This technique is particularly useful for exploring the conformational space of flexible molecules like this compound and its derivatives.
In studies of various pyrrolidine derivatives, MD simulations have been employed to assess the stability of ligand-protein complexes and to understand the interactions at a molecular level. nih.govlibretexts.org For example, a 100 ns molecular dynamics simulation was used to demonstrate the stability of certain pyrrolidine-based inhibitors in the binding site of the Mcl-1 protein. nih.gov Similarly, extended MD simulations have been used to investigate the interaction patterns for DPP8-inhibitor complex structures involving pyrrolidine derivatives. scispace.com These simulations provide valuable information on how the molecule behaves in a biological environment, which is crucial for applications such as drug design. youtube.com
Experimental Conformational Studies
While computational methods are powerful, experimental validation is essential. For substituted cyclic compounds like pyrrolidines, Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for conformational analysis in solution. By analyzing coupling constants and Nuclear Overhauser Effects (NOEs), the relative orientation of substituents and the puckering of the ring can be determined.
For substituted cyclohexanes, a related class of cyclic compounds, it is well-established that substituents prefer to occupy the equatorial position to minimize steric strain from 1,3-diaxial interactions. The bulkier the substituent, the stronger this preference. Similar principles apply to pyrrolidine rings, where the substituents will adopt positions that minimize steric hindrance. The interplay between the methyl group at the 3-position and the methanol (B129727) group at the 2-position in this compound will dictate the preferred ring conformation and the orientation of these substituents.
Advanced Analytical Methodologies for 3 Methylpyrrolidin 2 Yl Methanol
Chromatographic Methods for Purity and Isomeric Separation
Chromatography is a cornerstone for the analysis of (3-Methylpyrrolidin-2-yl)methanol, enabling the separation of the main compound from impurities and the resolution of its stereoisomers.
High-Performance Liquid Chromatography (HPLC) is a versatile technique for assessing the purity of this compound. Due to the compound's polarity and lack of a strong UV chromophore, reversed-phase chromatography coupled with a suitable detection method is often employed. A common approach involves derivatization to attach a UV-active moiety, though more advanced detectors like mass spectrometry (MS) can analyze the compound directly.
An HPLC-MS/MS method, for instance, provides exceptional sensitivity and selectivity. fda.gov The compound is separated on a C18 column with a mobile phase consisting of an organic solvent like acetonitrile (B52724) and an aqueous solution containing a modifier like formic acid to ensure good peak shape and ionization efficiency. fda.gov
Table 1: Illustrative HPLC-MS/MS Parameters for this compound Analysis
| Parameter | Value |
| Column | C18, 2.1 x 50 mm, 1.8 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile with 0.1% Formic Acid |
| Gradient | 5% B to 95% B over 10 minutes |
| Flow Rate | 0.3 mL/min |
| Injection Volume | 2 µL |
| Detector | Tandem Mass Spectrometer (MS/MS) |
| Ionization Mode | Positive Electrospray Ionization (ESI+) |
| MRM Transition | Precursor Ion > Product Ion (Specific m/z values) |
Gas Chromatography (GC) is a powerful method for determining the purity of this compound, particularly for identifying volatile impurities. The compound's boiling point allows for direct analysis without derivatization. A flame ionization detector (FID) is commonly used due to its excellent response to organic compounds, while a nitrogen-phosphorus detector (NPD) can offer enhanced sensitivity given the nitrogen atom in the pyrrolidine (B122466) ring. cdc.gov
For comprehensive purity testing, including the analysis of residual solvents from synthesis, headspace GC is an invaluable technique. shimadzu.comnih.gov This method involves heating the sample in a sealed vial and injecting only the vapor phase, which minimizes column contamination and allows for the detection of trace-level volatile components. shimadzu.comnih.gov
Table 2: Typical Gas Chromatography Parameters for Purity Analysis
| Parameter | Value |
| Column | Amine-specific capillary column (e.g., 30 m x 0.32 mm ID, 1 µm film) cdc.gov |
| Carrier Gas | Helium |
| Inlet Temperature | 250 °C |
| Detector | Flame Ionization Detector (FID) or Nitrogen-Phosphorus Detector (NPD) |
| Detector Temp | 300 °C |
| Oven Program | 60 °C (hold 2 min), ramp to 220 °C at 10 °C/min, hold 5 min |
| Purity Assay | >98% (GC) is often reported for commercial grades. tcichemicals.com |
As this compound possesses chiral centers, determining the enantiomeric excess (e.e.) is critical, especially when used in stereoselective synthesis. Chiral chromatography, using either GC or HPLC, is the definitive method for this purpose. google.com This technique relies on a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to their separation. google.com
The separation mechanism is based on the formation of transient, diastereomeric complexes between the analyte enantiomers and the chiral selector of the CSP. google.com For compounds like this compound, CSPs based on cyclodextrin (B1172386) derivatives or polysaccharide-based chiral selectors are often effective. The choice of mobile phase (normal-phase or reversed-phase) is crucial for achieving optimal resolution. sigmaaldrich.com
Table 3: Example Conditions for Chiral HPLC Separation
| Parameter | Value |
| Column | Chiral Stationary Phase (e.g., polysaccharide-based) |
| Mobile Phase | Hexane (B92381)/Isopropanol/Diethylamine (e.g., 80:20:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detector | UV at 220 nm (if derivatized) or Polarimeter/Circular Dichroism Detector |
Spectrophotometric Quantification
Spectrophotometric methods offer a rapid and cost-effective means of quantification, though their application to this compound requires specific considerations. The molecule itself lacks a significant chromophore, meaning it does not absorb light strongly in the UV-Visible region. Therefore, direct spectrophotometric quantification is generally not feasible.
To overcome this, a derivatization strategy can be employed. This involves reacting the amino or hydroxyl group of the compound with a chromophoric reagent to produce a colored or UV-active derivative. The concentration of this derivative, which is proportional to the original analyte concentration, can then be measured.
Advanced techniques like derivative spectrophotometry can enhance selectivity. nih.govbohrium.com By calculating the first or second derivative of the absorbance spectrum, overlapping signals from interfering substances in the sample matrix can be resolved, allowing for more accurate quantification. nih.govbohrium.comresearchgate.net
Table 4: Hypothetical Derivatization for Spectrophotometric Analysis
| Step | Description |
| Reagent | 2,4-Dinitrofluorobenzene (DNFB) |
| Reaction | DNFB reacts with the secondary amine of the pyrrolidine ring under basic conditions. |
| Product | A yellow-colored dinitrophenyl (DNP) derivative. |
| Quantification | The absorbance of the DNP-derivative is measured at its λmax (e.g., ~360 nm). |
| Method | A calibration curve is constructed using standards of known concentration. |
Advanced Titration Techniques for Characterization
Titration methods remain fundamental for the basic characterization of chemical compounds. For this compound, advanced titration techniques provide critical information about its properties and purity.
Potentiometric Titration: This technique can be used to determine the dissociation constant (pKa) of the tertiary amino group. The compound is dissolved in a suitable solvent and titrated with a standard acid (e.g., HCl). A titration curve is generated by plotting pH against the volume of titrant added, and the pKa can be determined from the midpoint of the buffer region. youtube.com
Karl Fischer Titration: Water is often a critical impurity in organic compounds. Karl Fischer titration is a highly specific and precise method for determining water content. sigmaaldrich.com It is superior to other methods like loss-on-drying, as it is not affected by the loss of other volatile components. Both volumetric and coulometric Karl Fischer methods can be applied, with the coulometric technique being particularly suited for very low water content (<0.1%). sigmaaldrich.comsigmaaldrich.com
Formol Titration Principle: While directly applied to amino acids, the principle of formol titration is relevant. In this method, formaldehyde (B43269) reacts with the amino group to block its basicity, allowing the acidic carboxyl group to be titrated with a standard base. egyankosh.ac.in A similar principle of masking a functional group could be conceptually applied in complex analyses involving this compound to selectively quantify other functionalities if present.
Table 5: Summary of Advanced Titration Techniques
| Technique | Purpose | Principle |
| Potentiometric Titration | Determination of pKa | Measures the potential difference (voltage) to monitor the change in pH during titration with a standard acid. youtube.com |
| Karl Fischer Titration | Quantification of Water Content | Titration with an iodine-based reagent that reacts specifically and quantitatively with water. sigmaaldrich.com |
Future Research Directions and Emerging Trends
Innovations in Stereoselective Synthesis
The precise control of stereochemistry is paramount in synthesizing derivatives of (3-Methylpyrrolidin-2-yl)methanol for applications in catalysis and medicine. Future research is trending towards more efficient, atom-economical, and environmentally benign stereoselective methods.
Organocatalysis: Asymmetric organocatalysis has emerged as a powerful tool for constructing chiral pyrrolidines. mdpi.com Future efforts will likely focus on developing novel domino or tandem reactions that can build the substituted pyrrolidine (B122466) core in a single, highly controlled step. For instance, organocatalytic [3+2] cycloaddition reactions between azomethine ylides and electron-deficient alkenes are a promising avenue for creating densely functionalized pyrrolidines with multiple stereocenters. nih.gov Research into tandem processes, such as a Michael/Mannich sequence catalyzed by a prolinol silyl (B83357) ether, can yield highly substituted pyrrolidines with excellent enantioselectivity (>99% ee). acs.org The development of catalysts that can selectively generate any of the four possible stereoisomers of this compound from common precursors remains a significant goal.
Biocatalysis: The use of enzymes to perform stereoselective transformations offers significant advantages in terms of specificity and mild reaction conditions. Engineered enzymes, such as cytochrome P411 variants, have been developed to catalyze the intramolecular C(sp³)–H amination of organic azides, providing a novel route to chiral pyrrolidines. sciengine.com Future research may involve creating bespoke enzymes specifically designed for the synthesis of 3-alkyl-2-hydroxymethylpyrrolidines. Transaminases are also being explored for the asymmetric synthesis of 2-substituted pyrrolidines from ω-chloroketones, a method that can provide access to both enantiomers by selecting the appropriate enzyme variant. mdpi.com
Advanced Catalytic Hydrogenation: Asymmetric hydrogenation is a cornerstone of stereoselective synthesis. While methods exist for the reduction of proline derivatives, future innovations will target the reduction of more complex, substituted pyrroline (B1223166) or pyrrolidinone precursors. The use of advanced chiral ligands, such as DM-SEGPHOS with Ruthenium(II) complexes, has shown high efficiency and stereoselectivity in producing substituted pyrrolidines for pharmaceutical intermediates. nih.gov The development of catalysts capable of dynamic kinetic resolution during the hydrogenation of racemic precursors will be a key area of advancement. sciengine.comnih.gov
Table 1: Emerging Stereoselective Synthesis Strategies for Pyrrolidine Scaffolds
| Synthesis Strategy | Key Features | Catalyst/Reagent Examples | Potential Outcome for this compound | Citations |
| Organocatalytic Tandem Reaction | Forms multiple bonds and stereocenters in one pot; high enantioselectivity. | Diphenylprolinol silyl ether | Direct synthesis of functionalized precursors with controlled cis/trans stereochemistry. | acs.org |
| Biocatalytic C-H Amination | High stereoselectivity under mild, aqueous conditions; "green" approach. | Engineered Cytochrome P411 | Enantiopure synthesis from simple azide (B81097) precursors via intramolecular C-H insertion. | sciengine.com |
| Biocatalytic Transamination | Access to both (R) and (S) enantiomers by enzyme selection. | (R)- and (S)-selective transaminases (TAs) | Enantio-complementary synthesis of the pyrrolidine core. | mdpi.com |
| Asymmetric Hydrogenation | High yields and diastereoselectivity for creating specific stereoisomers. | Chiral Ru(II)-diphosphine complexes | Stereocontrolled reduction of a suitable keto or imine precursor to the desired alcohol. | nih.gov |
Exploration of Novel Biological Target Interactions (Mechanistic Focus)
While the pyrrolidine ring is a well-established pharmacophore found in numerous approved drugs, the specific biological activities of this compound and its derivatives are not extensively characterized. nih.gov Future research will focus on elucidating the mechanisms by which these compounds interact with novel biological targets.
Structure-activity relationship (SAR) studies are a foundational approach to understanding how molecular structure influences biological action. ebi.ac.uk For pyrrolidine-containing compounds, SAR studies have been crucial in developing potent ligands for various targets, including melanocortin receptors and metabotropic glutamate (B1630785) receptors. nih.govevitachem.com A key future direction will be to generate a library of this compound analogs and perform systematic SAR studies. This would involve modifying the N-substituent, the methyl group at C3, and the hydroxymethyl group at C2 to probe the specific interactions with target proteins. For example, studies on melanocortin-3 receptor (MC3R) agonists revealed that the stereochemistry at multiple positions on the pyrrolidine ring is critical for agonist efficacy. nih.gov
Transcriptomic analysis and computer modeling can provide deeper insights into the mechanism of action. For instance, comparative transcriptomics of different hypoxia-inducible factor (HIF) prolyl hydroxylase inhibitors revealed that structurally similar compounds can have opposing effects on signaling pathways linked to alternative enzyme substrates like p53 and NF-κB. tcichemicals.com This level of mechanistic detail is a key emerging trend. Future studies could use such techniques to investigate how chiral isomers of this compound differentially affect cellular signaling pathways, potentially revealing novel and unexpected therapeutic targets. The mechanism is often tied to the compound's ability to form specific hydrogen bonds via its hydroxyl group and engage in precise stereochemical interactions within a binding pocket.
Applications in Emerging Fields (e.g., Catalysis, Materials Science)
The unique structural features of this compound make it an attractive candidate for applications beyond medicine, particularly in asymmetric catalysis and the development of advanced functional materials.
Asymmetric Catalysis: Chiral pyrrolidinemethanol derivatives are widely used as ligands for metal catalysts or as organocatalysts themselves. mdpi.comrsc.org An emerging trend is the design of non-C2 symmetric chiral ligands, where scaffolds like 3-alkyl-2-pyrrolidinemethanol can create unique steric and electronic environments for highly selective reactions, such as synergistic Cu/Pd catalyzed allyl-allyl couplings. rsc.org Future research will likely explore the use of this compound and its derivatives as ligands in a broader range of metal-catalyzed reactions, aiming for higher efficiency and novel reactivity.
Materials Science: There is a growing interest in incorporating chiral building blocks into functional materials to impart specific properties.
Porous Polymers and Frameworks: Pyrrolidine units are being integrated as chiral monomers into porous organic polymers (POPs), metal-organic frameworks (MOFs), and covalent-organic frameworks (COFs). nih.govresearchgate.net These materials act as robust, heterogeneous catalysts that can be easily recovered and recycled, often enabling reactions in environmentally friendly solvents like water. researchgate.net A chiral hybrid material containing pyrrolidine units within a silica (B1680970) framework has been synthesized and used for asymmetric Michael additions. nih.gov Future work will involve using this compound as a monomer to create new chiral porous materials for enantioselective separations and catalysis.
Functional Polymers: The this compound scaffold can be used to synthesize optically active polymers. For example, polymers created from (S)-diphenyl(1-methylpyrrolidin-2-yl)methyl methacrylate (B99206) have been shown to adopt a helical conformation and exhibit a reversible helix-helix transition, a property of interest for developing "smart" materials. The compound can also be grafted onto polymer resins to create heterogeneous catalysts for aqueous reactions. nih.gov
Liquid Crystals: The pyrrolidine scaffold is being explored for the synthesis of novel ionic liquid crystals. By creating a partially unsaturated pyrrolinium cation from a pyrrolidine precursor, researchers have developed materials that exhibit liquid crystalline phases over a wide thermal range, including at room temperature.
Development of High-Throughput Synthesis and Screening Methods
To accelerate the discovery of new applications for this compound, high-throughput experimentation (HTE) is becoming indispensable. This approach involves the parallel synthesis and screening of large numbers of compounds to rapidly identify "hits" with desired properties.
High-Throughput Synthesis: The creation of compound libraries is the first step in any HTS campaign. Future efforts will focus on adapting synthetic routes for the this compound core to automated, plate-based formats. This allows for the rapid generation of a diverse set of derivatives where substituents on the nitrogen and modifications to the hydroxymethyl group can be varied systematically. These libraries are designed to cover a broad chemical space while maintaining drug-like properties. rsc.org
High-Throughput Screening (HTS): Once a library is synthesized, HTS allows for the rapid testing of thousands of compounds against a biological or functional target. rsc.org HTS platforms use robotics and sensitive detectors to conduct biochemical or cell-based assays in microplate formats. nih.gov For derivatives of this compound, HTS could be used to:
Identify novel enzyme inhibitors or receptor modulators.
Screen for catalytic activity in a wide array of chemical reactions.
Discover compounds that promote the self-assembly of nanomaterials.
Data from HTS campaigns, which can track thousands of reactions over time, are analyzed to identify the most effective compounds and optimal reaction conditions, significantly accelerating the research and development cycle.
Table 2: Characteristics of Compound Libraries for High-Throughput Screening (HTS)
| Library Type | Description | Typical Size | Key Features | Citations |
| Diversity Collections | Assembled to cover a wide range of chemical space and lead-like characteristics. | 40,000 - 130,000+ | Vetted for drug-like properties (e.g., Lipinski rules), removal of reactive groups. | evitachem.com |
| FDA Approved & Bioactives | Compounds with known pharmacological activity, including approved drugs. | ~4,000 | Enriched for known kinase inhibitors, GPCR ligands, chemotherapeutics, etc. | |
| Focused Libraries | Designed to target specific protein families or biological pathways. | Variable | Compounds possess chemotypes associated with target classes (e.g., kinases, RNA-binding). | tcichemicals.com |
| Fragment Libraries | Composed of low molecular weight compounds for fragment-based drug discovery. | ~2,500 | Adhere to the "Rule of Three" for optimal fragment properties. | evitachem.com |
Q & A
Q. What are the common synthetic routes for (3-Methylpyrrolidin-2-yl)methanol, and what are their critical reaction parameters?
- Methodological Answer : Synthesis typically involves functionalization of a pyrrolidine core. A plausible route includes:
Ring formation : Cyclization of γ-aminobutyraldehyde derivatives under acidic conditions to generate the pyrrolidine backbone.
Methylation : Use of methylating agents (e.g., methyl iodide) in the presence of a base (e.g., NaH) to introduce the 3-methyl group.
Hydroxymethylation : Oxidation of a methylene group or reduction of a carbonyl intermediate to install the methanol moiety.
Critical parameters include reaction temperature (often 0–25°C for methylation), solvent polarity (e.g., DMF for nucleophilic substitutions), and stoichiometric control to avoid over-alkylation. Retrosynthetic planning tools leveraging AI-based databases can optimize step efficiency .
Q. How can researchers characterize the structural purity of this compound using spectroscopic methods?
- Methodological Answer :
- 1H NMR : Identify protons on the pyrrolidine ring (δ 1.5–3.5 ppm for methyl and ring protons) and the hydroxymethyl group (δ 3.4–4.0 ppm). Splitting patterns help confirm stereochemistry.
- 13C NMR : Look for carbons adjacent to nitrogen (δ 40–60 ppm) and the hydroxymethyl carbon (δ 60–70 ppm).
- Mass Spectrometry (MS) : Molecular ion peaks (e.g., m/z 129 for [M+H]+) and fragmentation patterns validate the structure.
Cross-validation with computational models (e.g., density functional theory) resolves ambiguities .
Q. What safety protocols are essential when handling this compound in laboratory settings?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact.
- Ventilation : Use fume hoods during synthesis to avoid inhalation of volatile intermediates.
- Waste Management : Segregate organic waste and dispose via certified hazardous waste services.
- Emergency Protocols : Neutralize spills with inert adsorbents (e.g., vermiculite) and avoid aqueous rinses for water-reactive byproducts .
Advanced Research Questions
Q. What strategies are effective in resolving stereochemical ambiguities during the synthesis of this compound?
- Methodological Answer :
- Chiral Chromatography : Use HPLC with chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers.
- Circular Dichroism (CD) : Compare experimental CD spectra with simulated data to assign absolute configurations.
- X-ray Crystallography : Resolve crystal structures of intermediates to confirm stereochemistry. SHELXL software is widely used for refining crystallographic data .
Q. How can conflicting crystallographic and spectroscopic data be reconciled when determining the molecular conformation of this compound?
- Methodological Answer :
- Multi-Technique Validation : Combine X-ray diffraction (for solid-state conformation) with NMR nuclear Overhauser effect (NOE) experiments (for solution-state dynamics).
- Computational Modeling : Perform molecular dynamics simulations to assess conformational flexibility. Discrepancies may arise from solvent effects or crystal packing forces, which require targeted MD simulations to resolve .
Q. What catalytic systems enhance the regioselective functionalization of the pyrrolidine ring in this compound derivatives?
- Methodological Answer :
- Transition Metal Catalysts : Palladium complexes (e.g., Pd(OAc)₂) enable C–H activation at specific ring positions.
- Organocatalysts : Proline derivatives can direct asymmetric alkylation of the pyrrolidine nitrogen.
- Enzyme-Mediated Reactions : Lipases or esterases achieve enantioselective modifications under mild conditions.
Reaction optimization via Design of Experiments (DoE) minimizes side products .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
